

Head-to-head comparison of AZD-7648 and olaparib in BRCA-mutant cancers

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Compound of Interest		
Compound Name:	AZD-7648	
Cat. No.:	B605776	Get Quote

Head-to-Head Comparison: AZD-7648 and Olaparib in BRCA-Mutant Cancers

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of targeted therapies for BRCA-mutant cancers, the clinical success of PARP inhibitors such as olaparib has been a significant advancement. However, the emergence of novel DNA Damage Response (DDR) inhibitors like **AZD-7648**, a selective DNA-dependent protein kinase (DNA-PK) inhibitor, presents new therapeutic opportunities and raises questions about their comparative efficacy and potential synergies. This guide provides an objective, data-driven comparison of **AZD-7648** and olaparib, focusing on their performance in preclinical models of BRCA-mutant cancers.

At a Glance: Key Differences



Feature	AZD-7648	Olaparib
Primary Target	DNA-dependent protein kinase (DNA-PK)	Poly(ADP-ribose) polymerase (PARP-1 and PARP-2)
Mechanism of Action	Inhibition of Non-Homologous End Joining (NHEJ) for DNA double-strand break (DSB) repair.	Inhibition of Single-Strand Break (SSB) repair via the Base Excision Repair (BER) pathway, leading to the accumulation of DSBs during replication. Also exhibits PARP trapping.
Therapeutic Strategy	Primarily investigated as a sensitizer for DNA-damaging agents (including PARP inhibitors and radiotherapy) and as a monotherapy in tumors with high endogenous DNA damage (e.g., ATM-deficient).	Approved as a monotherapy for BRCA-mutant cancers, exploiting the concept of synthetic lethality.
Reported Preclinical Activity in BRCA-mutant models	Monotherapy shows some activity, but its primary strength is in potentiating the effects of olaparib.	Demonstrates significant single-agent cytotoxicity and tumor growth inhibition.

Signaling Pathways and Mechanisms of Action

Olaparib's efficacy in BRCA-mutant cancers stems from the principle of synthetic lethality. By inhibiting PARP, which is crucial for the repair of DNA single-strand breaks (SSBs), olaparib leads to the accumulation of these lesions. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with BRCA mutations, the homologous recombination (HR) pathway for high-fidelity DSB repair is deficient. This forces the cell to rely on error-prone repair pathways, leading to genomic instability and ultimately, cell death.





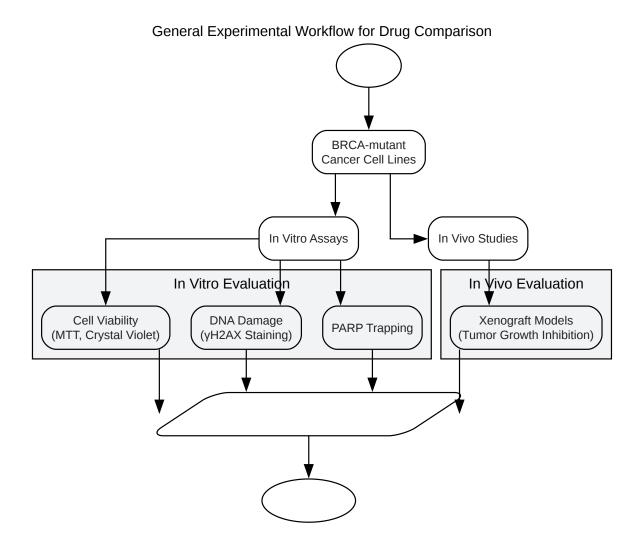


AZD-7648, on the other hand, targets a different key player in DSB repair: DNA-PK. This enzyme is a critical component of the Non-Homologous End Joining (NHEJ) pathway, another major route for repairing DSBs. By inhibiting DNA-PK, **AZD-7648** can prevent the repair of DSBs, including those generated by olaparib treatment. This dual targeting of two major DNA repair pathways provides a strong rationale for their combined use.



Comparative Signaling Pathways of Olaparib and AZD-7648 Olaparib Action Unrepaired DNA Replication leads to Double-Strand Break (DSB) PARP Inflience | Base Excision Repair (BER) | Double-Strand Break (DSB) | Impaired repair | AZD-7648 Action | Double-Strand Break (DSB) | Double-Strand Break (DSB) | Impaired repair | AZD-7648 Action | Double-Strand Break (DSB) | DNA-PK | DNA-PK | Non-Homologous End Joining (NHEJ) | Double-Strand Break (DSB) | DNA-PK | Non-Homologous End Joining (NHEJ) | Double-Strand Break (DSB) | DNA-PK | DNA-PK | Non-Homologous End Joining (NHEJ) | Double-Strand Break (DSB) | DNA-PK | DNA-PK | Non-Homologous End Joining (NHEJ) | Double-Strand Break (DSB) | DNA-PK | DNA-PK | Non-Homologous End Joining (NHEJ) | Double-Strand Break (DSB) | DNA-PK | DNA-PK | Non-Homologous End Joining (NHEJ) | Double-Strand Break (DSB) | DNA-PK |





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